molecular formula C20H22ClN3O2 B5872966 N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

Cat. No. B5872966
M. Wt: 371.9 g/mol
InChI Key: CVZQLKALKHVULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a small molecule that has been used in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions.

Mechanism of Action

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the binding of dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the dopamine D3 receptor, N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide can modulate the activity of the dopamine system and alter the behavioral and physiological responses to dopamine.
Biochemical and physiological effects:
N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been shown to have a number of biochemical and physiological effects. It can modulate the activity of the dopamine system and alter the behavioral and physiological responses to dopamine. It has also been shown to have anti-addictive effects and can reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide is that it is a small molecule and may have off-target effects on other receptors or enzymes. This can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in scientific research. One area of interest is the role of the dopamine D3 receptor in psychiatric disorders such as schizophrenia and depression. Another area of interest is the potential therapeutic applications of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in the treatment of drug addiction and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide in human clinical trials.

Synthesis Methods

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide can be synthesized using a multi-step process starting with 3-chlorobenzaldehyde and piperazine. The first step involves the formation of a Schiff base by reacting 3-chlorobenzaldehyde with piperazine. The Schiff base is then reduced to form the corresponding amine, which is then reacted with 3-oxopropylbenzamide to form N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide.

Scientific Research Applications

N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide has been used in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-17-7-4-8-18(15-17)23-11-13-24(14-12-23)19(25)9-10-22-20(26)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZQLKALKHVULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.